[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate
Overview
Description
[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate: is an organosilicon compound that features two tert-butyl(dimethyl)silyl groups attached to an ethanimidate core
Mechanism of Action
Target of Action
The primary target of this compound is alcohols . It is used as a silylating agent for the protection of hydroxyl groups . The compound reacts with alcohols to form tert-butyldimethylsilyl ethers , which are more hydrolytically stable .
Mode of Action
The compound interacts with its targets (alcohols) through a process known as silylation . This process involves the replacement of a hydrogen atom in the alcohol with a silyl group, forming a silyl ether . The reaction is catalyzed by dimethylformamide (DMF) .
Biochemical Pathways
The silylation of alcohols leads to the formation of tert-butyldimethylsilyl ethers , which are involved in various biochemical pathways . For instance, these ethers can act as aldol donors and acceptors in the stereocontrolled production of erythrose . They can also facilitate room temperature Cope rearrangements .
Pharmacokinetics
It’s known that the compound isacid-sensitive , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s hydrolytic stability could also influence its bioavailability .
Result of Action
The silylation of alcohols results in the formation of tert-butyldimethylsilyl ethers . These ethers are more hydrolytically stable than the original alcohols . They can also be selectively deprotected back to alcohols under certain conditions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound is stable to aqueous base, but may be converted back to alcohols under acidic conditions . Its reactivity is also enhanced in the presence of dimethylformamide (DMF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with ethanimidate under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under strict temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: LiAlH4, NaBH4 in anhydrous solvents.
Substitution: TBAF in THF or DCM.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silyl ethers or silanes.
Scientific Research Applications
Chemistry
In organic synthesis, [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate is used as a protecting group for alcohols, amines, and carboxylic acids. It helps in preventing unwanted reactions at these functional groups during multi-step synthesis .
Biology
The compound is used in the synthesis of bioactive molecules where protection of functional groups is crucial. It aids in the selective modification of biomolecules without affecting sensitive functional groups.
Medicine
In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protecting group strategy helps in the efficient synthesis of complex drug molecules.
Industry
In the chemical industry, it is used in the production of specialty chemicals and materials. Its role as a protecting group is valuable in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting reagent for alcohols and amines.
tert-Butyldimethylsilanol: Used in the synthesis of enol silyl ethers.
tert-Butyldimethylsilyl trifluoromethanesulfonate: A highly reactive silylating agent.
Uniqueness
What sets [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate apart is its dual silyl groups attached to an ethanimidate core, providing enhanced stability and protection for functional groups during complex synthetic processes. This dual protection is particularly useful in multi-step organic synthesis where selective protection and deprotection are required.
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33NOSi2/c1-12(15-17(8,9)13(2,3)4)16-18(10,11)14(5,6)7/h1-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPQBAQQJIQJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NOSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336118 | |
Record name | [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82112-21-8 | |
Record name | [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,O-Bis(tert-butyldimethylsilyl)acetamide [tert-Butyldimethylsilylating Agent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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